An In-depth Technical Guide to 4-(Methylsulfonyl)benzaldehyde (CAS: 5398-77-6)
An In-depth Technical Guide to 4-(Methylsulfonyl)benzaldehyde (CAS: 5398-77-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)benzaldehyde, a key chemical intermediate in the pharmaceutical and chemical industries. This document consolidates essential information regarding its chemical and physical properties, spectral data, synthesis protocols, and safety and handling procedures. Particular emphasis is placed on its significant role as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics and treatments for type 2 diabetes. This guide is intended to be a valuable resource for professionals in research and development, medicinal chemistry, and process chemistry.
Chemical Identity and Physicochemical Properties
4-(Methylsulfonyl)benzaldehyde, also known as 4-formylphenyl methyl sulfone, is an organic compound with the chemical formula C₈H₈O₃S.[1] Its structure features a benzaldehyde (B42025) core substituted with a methylsulfonyl group at the para position. This substitution significantly influences the compound's reactivity and physical properties.
Table 1: Physicochemical Properties of 4-(Methylsulfonyl)benzaldehyde
| Property | Value | Reference |
| CAS Number | 5398-77-6 | |
| Molecular Formula | C₈H₈O₃S | |
| Molecular Weight | 184.21 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 160-164 °C | |
| Boiling Point | 378.3 ± 34.0 °C at 760 mmHg | |
| Density | 1.289 ± 0.06 g/cm³ | |
| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol; insoluble in water.[1] | |
| InChI | 1S/C8H8O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |
| SMILES | CS(=O)(=O)c1ccc(C=O)cc1 |
Spectral Data
The structural identity of 4-(Methylsulfonyl)benzaldehyde is confirmed by various spectroscopic techniques.
Table 2: Spectral Data for 4-(Methylsulfonyl)benzaldehyde
| Spectrum Type | Data |
| ¹H NMR | The ¹H NMR spectrum is consistent with the structure. |
| ¹³C NMR | The ¹³C NMR spectrum is consistent with the structure. |
| Mass Spectrometry (MS) | Mass spectral data confirms the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | IR spectroscopy reveals characteristic absorption bands for the functional groups present. |
Note: For detailed spectra, refer to relevant chemical databases and literature.[3]
Synthesis of 4-(Methylsulfonyl)benzaldehyde
Several synthetic routes to 4-(Methylsulfonyl)benzaldehyde have been reported. A common and efficient method involves the oxidation of 4-(methylthio)benzaldehyde. A patented method describes a two-step process starting from p-chlorobenzaldehyde.[4]
Experimental Protocol: Synthesis from p-Chlorobenzaldehyde
This protocol is based on a patented industrial method.[4]
Step 1: Synthesis of p-(Methylthio)benzaldehyde
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In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 250g of 4-chlorobenzaldehyde (B46862), a 15% aqueous solution of sodium methyl mercaptide, and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) chloride).
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Heat the mixture to 50-55 °C with stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-chlorobenzaldehyde spot disappears.
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Upon completion, allow the layers to separate. The lower, yellow oil layer is the crude p-(methylthio)benzaldehyde.
Step 2: Oxidation to 4-(Methylsulfonyl)benzaldehyde
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Prepare an oxidizing solution by mixing hydrogen peroxide, sulfuric acid, and an oxidation catalyst (e.g., manganous sulfate).
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Carefully add the crude p-(methylthio)benzaldehyde from Step 1 dropwise to the oxidizing solution.
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Control the temperature during the addition and subsequent reaction.
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Monitor the reaction by TLC until the starting material is consumed.
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After the reaction is complete, the product, 4-(methylsulfonyl)benzaldehyde, can be isolated and purified by standard procedures such as crystallization.
Caption: Synthetic pathway for 4-(Methylsulfonyl)benzaldehyde.
Applications in Drug Development and Medicinal Chemistry
4-(Methylsulfonyl)benzaldehyde is a crucial building block in the synthesis of a variety of pharmaceutical compounds.[1] Its aldehyde group allows for a wide range of chemical transformations, while the methylsulfonyl group can be a key pharmacophore.
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Antibiotics: It is a key intermediate in the synthesis of the broad-spectrum antibiotics thiamphenicol (B1682257) and florfenicol.[5]
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Diabetes Treatment: The compound has been utilized in the preparation of arylidene-thiazolidinedione derivatives, which have applications in the treatment of type 2 diabetes.[6]
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Kinase Inhibitors: In medicinal chemistry, it serves as a precursor for the development of kinase inhibitors, where the sulfonyl group can form important hydrogen-bonding interactions within the ATP-binding pocket of enzymes.
-
Anti-inflammatory and Anti-cancer Research: While direct biological activity is not extensively reported, derivatives of aryl methyl sulfones have been investigated for their anti-inflammatory properties, including the inhibition of COX enzymes, and for their potential as anti-cancer agents.[6][7]
Caption: Role of 4-(Methylsulfonyl)benzaldehyde in drug development.
Safety and Handling
4-(Methylsulfonyl)benzaldehyde is classified as an irritant and requires careful handling to avoid contact with skin, eyes, and the respiratory system.[1]
Table 3: GHS Hazard Information
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |
Data from representative sources.
Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or under a chemical fume hood.
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Avoid inhalation of dust or vapors.
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Store in a cool, dry place away from incompatible materials.
Conclusion
4-(Methylsulfonyl)benzaldehyde is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined chemical properties and reactivity make it an essential building block for the synthesis of a range of important therapeutic agents. This guide provides a foundational understanding of its key characteristics to support its effective and safe use in research and development.
References
- 1. Page loading... [guidechem.com]
- 2. 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 5. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methylsulphonyl benzaldehyde | 5398-77-6 [chemicalbook.com]
- 7. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

